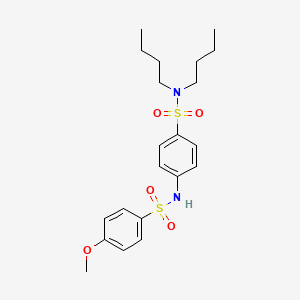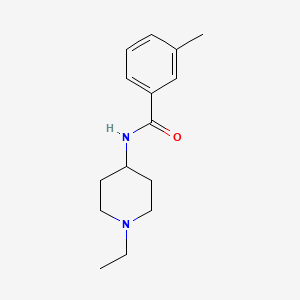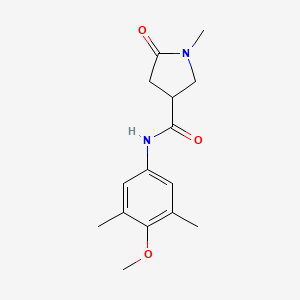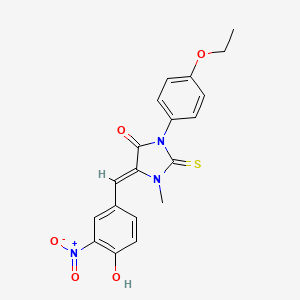![molecular formula C11H10N6OS B4637548 N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4637548.png)
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring fused with a triazolopyrimidine moiety. This compound is of significant interest due to its potential biological and pharmacological activities, which include antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Construction of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate hydrazonoyl halides with pyrimidine derivatives.
Coupling of the Thiazole and Triazolopyrimidine Units: The final step involves the coupling of the thiazole ring with the triazolopyrimidine moiety under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.
Chemical Reactions Analysis
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors on the cell surface, leading to the disruption of cellular processes.
Induction of Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique compared to other similar compounds due to its specific structural features and biological activities:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain a thiazole ring but differ in their pharmacological profiles.
Triazolopyrimidine Derivatives: Compounds such as triazolothiadiazine exhibit similar structural motifs but have different biological activities.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-6-7(2)19-11(13-6)15-9(18)8-14-10-12-4-3-5-17(10)16-8/h3-5H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGJMMAXZDKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4637482.png)


![2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4637494.png)

![2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4637531.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4637538.png)
![[4-[(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4637546.png)
![1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-PHENYLPIPERAZINE](/img/structure/B4637555.png)


![2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4637585.png)
